molecular formula C20H22F2N2 B7549433 1-[(3,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

1-[(3,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

Cat. No. B7549433
M. Wt: 328.4 g/mol
InChI Key: YMFUKNNKTMFBMH-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[(3,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is not fully understood. However, it has been proposed that it acts by inhibiting various cellular pathways involved in cancer cell proliferation and survival. It has also been found to modulate the activity of various enzymes and receptors involved in inflammation and neuroprotection.
Biochemical and Physiological Effects:
1-[(3,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in inflammation. It has also been found to modulate the activity of various receptors such as dopamine receptors, which are involved in neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[(3,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine in lab experiments include its potent activity against cancer cells, inflammation, and neurological disorders. It is also relatively easy to synthesize and purify. However, its limitations include its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 1-[(3,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine. One direction is to study its potential use as a therapeutic agent for various diseases. Another direction is to investigate its mechanism of action in more detail. Further studies are also needed to determine its toxicity and pharmacokinetic properties. In addition, the development of new derivatives of 1-[(3,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine with improved activity and solubility is also a potential future direction.
Conclusion:
In conclusion, 1-[(3,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is a promising compound with potential therapeutic applications. Its potent activity against cancer cells, inflammation, and neurological disorders make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to develop new derivatives with improved activity and solubility.

Synthesis Methods

The synthesis of 1-[(3,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine involves the reaction of 1-(3,4-difluorophenyl)methylpiperazine with (E)-3-phenylprop-2-en-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at a temperature of 60-80°C. The product is obtained in good yield after purification using column chromatography.

Scientific Research Applications

1-[(3,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit promising activity against various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that it has potent anti-proliferative activity against cancer cells, and it can induce apoptosis in cancer cells. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2/c21-19-9-8-18(15-20(19)22)16-24-13-11-23(12-14-24)10-4-7-17-5-2-1-3-6-17/h1-9,15H,10-14,16H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFUKNNKTMFBMH-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

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